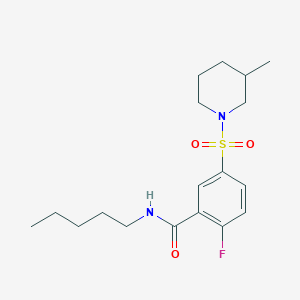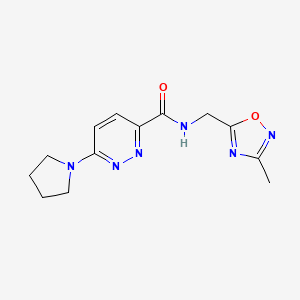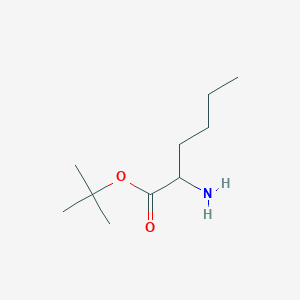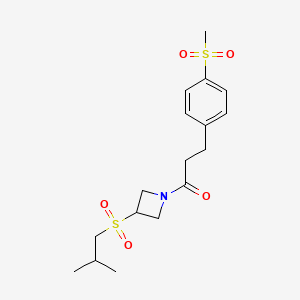
2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on fluorobenzamides, including structures related to 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide, has shown promising antimicrobial properties. For example, Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, which exhibited significant antimicrobial activity against various bacterial strains and fungal species. The presence of the fluorine atom was essential for enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Herbicide Selectivity
The introduction of fluorine atoms into certain compounds has been found to significantly change their herbicidal properties. Hamprecht, Würzer, and Witschel (2004) discovered that fluorine substitution in bentranil led to 'fluorobentranil', which showed improved broad-leaf activity and selectivity on crops like rice, cereals, and maize. This indicates the potential of fluorinated compounds in developing selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Antiandrogen Properties
In the search for novel antiandrogens, Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds for antiandrogen activity. Their work led to the discovery of potent antiandrogens that are selectively active peripherally, highlighting the therapeutic potential of fluorinated benzamides in treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).
Polymer Electrolyte Synthesis
Kim, Labouriau, Guiver, and Kim (2011) explored the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reactions. This method allows precise control of cation functionality, indicating the importance of fluorinated compounds in the development of advanced polymer materials (Kim, Labouriau, Guiver, & Kim, 2011).
Organic Synthesis
The synthesis and application of N-fluoro amines and their analogues in organic synthesis have been extensively studied. Furin and Fainzil’berg (2000) reviewed the use of these compounds as fluorinating agents, demonstrating their versatility and efficiency in introducing fluorine into various organic molecules. This research underscores the significant role of fluorinated compounds in enhancing the capabilities of organic synthesis (Furin & Fainzil’berg, 2000).
Propiedades
IUPAC Name |
2-fluoro-5-(3-methylpiperidin-1-yl)sulfonyl-N-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3S/c1-3-4-5-10-20-18(22)16-12-15(8-9-17(16)19)25(23,24)21-11-6-7-14(2)13-21/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVHEAZNWKULKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)


![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)
![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)
![(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B2585448.png)

![N-cyclopentyl-2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2585451.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2585456.png)